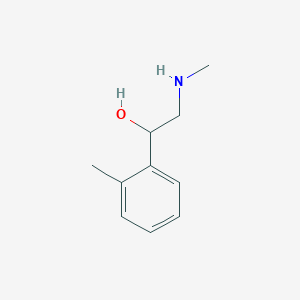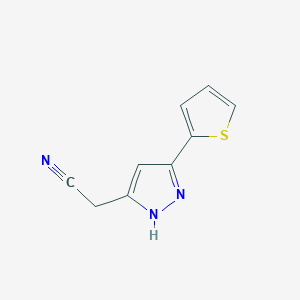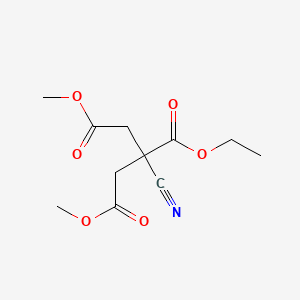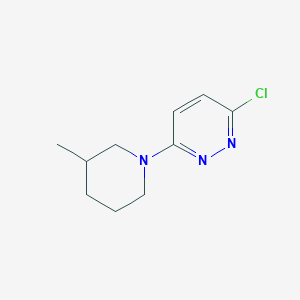
4-Chlorocarbonylphenylboronic acid
Übersicht
Beschreibung
4-Chlorocarbonylphenylboronic acid is a chemical compound with the molecular formula of C7H6BClO3. It is also known as 4-Carboxyphenylboronic acid .
Molecular Structure Analysis
The molecular structure of 4-Chlorocarbonylphenylboronic acid consists of a benzene ring with a boronic acid group and a chlorocarbonyl group attached to it . The molecular weight is 184.385 g/mol .Chemical Reactions Analysis
Boronic acids, including 4-Chlorocarbonylphenylboronic acid, are known for their ability to form reversible covalent complexes with sugars, amines, and other organic compounds. This property has been exploited in various sensing applications .Wissenschaftliche Forschungsanwendungen
Advanced Sensor Development
4-Carboxyphenylboronic acid has been utilized as a precursor in developing fluorescent carbon quantum dots. These dots show high selectivity and sensitivity for benzo[a]pyrene (BaP), a potent carcinogen, making them excellent sensors for detecting BaP in water. This sensor offers advantages like simplicity, rapidness, low cost, and high sensitivity, validating its practical application in various samples (Sun et al., 2021).
Molecular Biology and Toxicology
2,4-Dichlorophenoxyacetic acid (2,4-D), a related compound, is widely used as a herbicide. Research in this area focuses on its toxicology and mutagenicity, emphasizing occupational risks, neurotoxicity, herbicide resistance, and effects on non-target aquatic species. The understanding of 2,4-D's impact on molecular biology, particularly gene expression, is critical for assessing exposure and degradation in human and other vertebrates (Zuanazzi et al., 2020).
Supramolecular Chemistry
Phenylboronic acid and its derivatives, including 4-chlorophenylboronic acid, have been fundamental in designing and synthesizing supramolecular assemblies. These assemblies, formed due to hydrogen bonding interactions, play a significant role in crystal packing and have implications in various chemical and biological processes (Pedireddi & Seethalekshmi, 2004).
Nanotechnology and Bio-Applications
Phenylboronic acid-decorated polymeric nanomaterials, closely related to 4-chlorocarbonylphenylboronic acid, show potential in diagnostic and therapeutic applications. They can form reversible complexes with polyols, enabling applications in drug delivery systems and biosensors (Lan & Guo, 2019).
Environmental Remediation
Compounds like 2,4-Dichlorophenoxyacetic acid, similar to 4-chlorocarbonylphenylboronic acid, have been the subject of studies focused on their removal from contaminated water sources. The development of efficient technologies for their complete removal is crucial due to their toxicity and potential for water contamination (EvyAliceAbigail et al., 2017).
Viral Inhibition Research
Functional carbon nanodots, including those derived from 4-aminophenylboronic acid, have shown efficacy in inhibiting the entry of herpes simplex virus type 1 (HSV-1). This highlights the potential of boronic acid-functionalized nanostructures in antiviral therapies (Barras et al., 2016).
Pharmaceutical Applications
The study of compounds like 4-Mercaptophenylboronic acid provides insights into their conformation, vibrational spectra, and theoretical aspects, which are valuable for the synthesis and application of functionalized derivatives in pharmaceutical research (Parlak et al., 2015).
Glucose and pH-Responsive Materials
Novel intelligent cellulose/4-vinyl-phenylboronic acid composite bio-hydrogels have been developed, showcasing glucose and pH-responsive properties. Such materials are promising for various applications, including insulin release regulation and other fields where responsive materials are needed (Peng et al., 2018).
Safety and Hazards
Wirkmechanismus
Target of Action
Boronic acids, in general, are known to interact with various enzymes and receptors in biological systems .
Mode of Action
Boronic acids are known to form reversible covalent complexes with proteins, enzymes, and other biological targets, which can lead to changes in their function .
Biochemical Pathways
Boronic acids are often used in suzuki-miyaura coupling reactions, a type of palladium-catalyzed carbon-carbon bond-forming reaction .
Result of Action
The interaction of boronic acids with biological targets can lead to changes in cellular processes .
Action Environment
Factors such as ph, temperature, and the presence of other compounds can potentially affect the activity and stability of boronic acids .
Eigenschaften
IUPAC Name |
(4-carbonochloridoylphenyl)boronic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H6BClO3/c9-7(10)5-1-3-6(4-2-5)8(11)12/h1-4,11-12H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ARKQVAQLGLIPAU-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=CC=C(C=C1)C(=O)Cl)(O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H6BClO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50571795 | |
| Record name | [4-(Chlorocarbonyl)phenyl]boronic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50571795 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
184.39 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
332154-57-1 | |
| Record name | [4-(Chlorocarbonyl)phenyl]boronic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50571795 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 4-(Chlorocarbonyl)phenylboronic anhydride | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.





![1-fluoro-2-methoxy-4-[(E)-2-nitroethenyl]benzene](/img/structure/B1368823.png)



![2-[2-(17-Amino-4,14,16-trihydroxy-3,7-dimethylheptadecan-5-yl)oxy-2-oxoethyl]butanedioic acid](/img/structure/B1368845.png)





![(1S,2R)-2-[2-(trimethylsilyl)ethynyl]cyclohexan-1-ol](/img/structure/B1368854.png)
